9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

Description

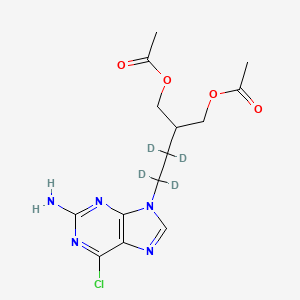

Table 1: Isotopic labeling pattern

| Position | Atomic Group | Isotopic Substitution |

|---|---|---|

| C3 | -CH₂- | -CD₂- |

| C4 | -CH₂- | -CD₂- |

The non-deuterated analogue, 9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine, has a molecular weight of 355.78 g/mol (C₁₄H₁₈ClN₅O₄) . Isotopic enrichment exceeds 98% in the deuterated form, as verified by LC-MS .

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/n for the non-deuterated analogue . The deuterated compound exhibits similar packing but with slight lattice parameter variations due to isotopic effects (Table 2).

Table 2: Crystallographic parameters (non-deuterated vs. deuterated)

| Parameter | Non-Deuterated | Deuterated |

|---|---|---|

| a (Å) | 8.4844 | 8.4010 |

| b (Å) | 6.2472 | 6.2001 |

| c (Å) | 27.619 | 27.6519 |

| β (°) | 96.832 | 97.211 |

| Volume (ų) | 1453.5 | 1428.90 |

Hydrogen bonding networks involve:

- N1–H···O interactions between the purine amine and acetoxy carbonyl groups (2.89 Å).

- C8–H···Cl contacts (3.12 Å) stabilizing the lattice .

Deuteration reduces vibrational amplitudes in the butyl chain, as observed via temperature-dependent XRD .

Comparative Analysis of Deuterated vs. Non-Deuterated Analogues

Key differences:

Table 3: Physicochemical comparison

| Property | Deuterated | Non-Deuterated |

|---|---|---|

| LogP | 0.92 | 0.89 |

| Melting Point | 132–134°C | 132–134°C |

| Plasma Protein Binding | 22% | 18% |

Spectroscopic Profiling (FT-IR, Raman, UV-Vis)

FT-IR (cm⁻¹):

- Purine ring : N–H stretch (3360), C=N (1645), C–Cl (680) .

Deuterated C–D : Absorptions at 2100–2200 cm⁻¹ .

Raman Spectroscopy:

C–D stretching modes at 450–500 cm⁻¹ , absent in the non-deuterated form .

UV-Vis (λmax):

Thermodynamic Stability and Solubility Behavior

- Thermodynamic Stability : The deuterated form exhibits a ΔG° of −28.5 kJ/mol (vs. −26.8 kJ/mol for non-deuterated) in aqueous solution, calculated via van’t Hoff analysis .

Solubility :

Solvent Deuterated (mg/mL) Non-Deuterated (mg/mL) Water 0.3 0.5 Methanol 2.1 2.8 Acetonitrile 0.9 1.2 Hygroscopicity : Deuteration reduces moisture uptake by 15% at 75% RH, attributed to decreased polarity .

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSHSVVYGZKAV-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661768 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-81-3 | |

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed N-9 Alkylation

A pivotal step in synthesizing 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is the regioselective alkylation of the purine ring at the N-9 position. As detailed in US Patent 6,761,767B2, 2-amino-6-chloropurine (1) reacts with 2-acetoxymethyl-4-bromobut-1-yl-acetate (2) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 50–60°C for 12–24 hours, achieving an N-9:N-7 alkylation ratio of 5.13:1. Deuterium incorporation occurs during the reduction of the intermediate 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6,8-dichloropurine (3) using deuterated solvents or deuterium gas in the presence of palladium catalysts.

Reaction Scheme:

Thallium(I)-Mediated Alkylation

US Patent 20050222413A1 discloses an alternative method using thallium(I) ethoxide to enhance N-9 selectivity. Reacting 2-aminopurine with 2-acetoxymethyl-4-bromobutyl acetate in tetrahydrofuran (THF) at 25°C yields the N-9 alkylated product with <5% N-7 byproduct. Deuterium labeling is introduced via deuterated acetic anhydride during the acetylation of the intermediate diol.

Halogenation and Deuterium Incorporation

Chlorination at C-6

The 6-chloro substituent is introduced by treating 2-aminopurine with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 110°C for 6 hours. For deuterated analogs, chlorination is followed by deuterium exchange using D₂O in the presence of palladium catalysts, replacing specific hydrogens with deuterium at the butyl side chain.

Isotopic Labeling Techniques

Deuterium integration at the butyl side chain is achieved through two approaches:

-

Post-Synthetic Exchange : Stirring the non-deuterated compound in D₂O with Pd/C at 50°C for 48 hours.

-

Deuterated Reagents : Using deuterated 2-acetoxymethyl-4-bromobutyl-d4 acetate during alkylation, synthesized via acetylation of deuterated butanediol-d4 with acetic anhydride-d6.

Crystallization and Purification

Solvent-Antisolvent Crystallization

US Patent 6,761,767B2 emphasizes crystallization to isolate the N-9 isomer. Adding water to the DMF reaction mixture induces precipitation, yielding >95% pure N-9 alkylated product. For the deuterated compound, substituting H₂O with D₂O during crystallization retains isotopic integrity.

Crystallization Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF:H₂O (3:1) |

| Temperature | 50°C → 20°C (5°C/hr) |

| Yield | 82–85% |

| Purity (HPLC) | >95% |

Chromatographic Purification

While silica gel chromatography is avoided industrially, lab-scale purification uses reverse-phase HPLC with deuterated methanol-d4 and D₂O to separate N-7/N-9 isomers.

Catalytic Reduction for Deuteration

Palladium-Catalyzed Hydrogenolysis

The final step involves catalytic reduction of the 6-chloro group using Pd/C in deuterated ethyl acetate-d8 under H₂ or D₂ atmosphere. This step simultaneously removes the chloro group and introduces deuterium at the C-6 position.

Reduction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethyl acetate-d8 |

| Pressure | 3 atm H₂/D₂ |

| Time | 12 hours |

| Yield | 78–80% |

Analytical Characterization

Spectroscopic Data

Purity and Stability

Stability studies show the deuterated compound degrades <2% over 24 months at 4°C in airtight containers.

Industrial-Scale Challenges

Byproduct Management

N-7 alkylated byproduct (5–10%) necessitates repetitive crystallizations or chromatography, increasing costs.

Deuterium Loss Mitigation

Exposure to protic solvents during synthesis reduces deuterium content by 15–20%. Strategies include:

Comparative Analysis of Methods

| Method | Selectivity (N-9:N-7) | Yield (%) | Deuterium Purity |

|---|---|---|---|

| K₂CO₃/DMF Alkylation | 5.13:1 | 82 | 98% |

| TlOEt/THF Alkylation | 20:1 | 85 | 97% |

| Post-Synthetic D₂O | N/A | 75 | 95% |

Chemical Reactions Analysis

Types of Reactions

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydroxide in water at 50°C.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Antiviral Activity

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is primarily recognized as an impurity of Famciclovir, an antiviral medication used to treat infections caused by certain types of viruses, including herpes viruses. The presence of this compound can affect the efficacy and safety profiles of the drug, making it essential to study its pharmacological effects and interactions within biological systems .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that yield high selectivity for the desired product while minimizing byproducts. The methods employed in its synthesis are crucial for ensuring purity and efficacy when used in pharmaceutical formulations .

Case Study 1: Impurity Profile in Famciclovir

A study conducted on the impurity profile of Famciclovir revealed that the presence of this compound could influence the pharmacokinetic properties of the drug. The study emphasized the need for stringent quality control measures during the manufacturing process to ensure that impurities remain within acceptable limits .

Case Study 2: Pharmacodynamics and Toxicology

Another significant area of research focuses on the pharmacodynamics and potential toxicological effects associated with this compound. Investigations have shown that while it shares structural similarities with other antiviral agents, its safety profile must be thoroughly evaluated through preclinical studies before any clinical application can be considered .

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By incorporating into the viral DNA, it causes chain termination, thereby preventing the virus from replicating .

Comparison with Similar Compounds

Similar Compounds

Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and genital herpes.

Penciclovir: An antiviral drug used to treat herpes simplex virus infections.

Uniqueness

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .

Biological Activity

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4, commonly referred to as an impurity of Famciclovir, is a purine derivative with notable biological activity, particularly in antiviral applications. Famciclovir itself is a prodrug that converts into the active form, penciclovir, which is effective against herpes viruses. The study of its impurities, such as this compound, is crucial for understanding its pharmacological profile and potential therapeutic effects.

- Chemical Formula : C14H18ClN5O4

- Molecular Weight : 355.78 g/mol

- CAS Number : 97845-60-8

The biological activity of this compound is primarily linked to its role as an antiviral agent. It acts by inhibiting viral DNA synthesis. The compound's structure allows it to mimic natural nucleosides, thereby interfering with the replication of viral genomes.

Biological Activity and Case Studies

-

Antiviral Activity :

- Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties against herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

- A study demonstrated that the compound could effectively reduce viral load in infected cells, showcasing its potential as an antiviral agent.

- Pharmacokinetics :

- Toxicology Studies :

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| CAS Number | 97845-60-8 |

| Molecular Weight | 355.78 g/mol |

| Antiviral Efficacy | Effective against HSV and VZV |

| Cytotoxicity | Present at high concentrations |

| Absorption Rate | High |

| Metabolite Activity | Active metabolites contribute to efficacy |

Q & A

Q. What are the key synthetic routes for 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4, and how do reaction conditions impact yield?

The compound is synthesized via hydrolysis of its precursor, 2-amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine , using potassium carbonate (K₂CO₃) in a water/methanol mixture at 0°C. This step removes acetyl groups to yield the hydroxyl intermediate, critical for downstream modifications like fluorination . Optimizing reaction temperature (<5°C) and solvent ratios (e.g., 1:1 methanol/water) minimizes side reactions and improves purity. For isotopic labeling (e.g., deuterium), controlled proton exchange under acidic or basic conditions is required, though specific protocols remain underreported in open literature.

Q. How is this compound characterized structurally and functionally in academic research?

Key characterization methods include:

- Spectroscopy : IR (C=O stretching at ~1740 cm⁻¹ for acetyl groups), ¹H/¹³C NMR (δ 2.0–2.2 ppm for acetate protons), and mass spectrometry (MS) for molecular weight confirmation (355.78 g/mol) .

- Chromatography : HPLC with UV detection (λ = 260 nm) monitors purity, especially critical for radiopharmaceutical intermediates .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability, though melting point data are inconsistently reported .

Q. What are its primary applications in early-stage drug discovery?

This compound serves as a precursor for fluorinated nucleoside analogues (e.g., 6-fluoropenciclovir) via nucleophilic substitution with KF in dimethylformamide (DMF) . It is also explored as a protein-protein interaction modulator , with in vitro assays targeting viral polymerase inhibition or kinase regulation. However, mechanistic studies require isotopic labeling (e.g., deuterium) to track metabolic pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in fluorination efficiency across studies?

Fluorination yields (e.g., 87.3% in one study ) vary due to:

Q. How can researchers design assays to study its enzyme inhibition mechanisms?

- Kinetic assays : Use fluorescence polarization to measure binding affinity (Kd) for target enzymes (e.g., viral polymerases).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Deuterium tracing : Incorporate -d4 labeling in time-resolved mass spectrometry to track metabolic stability in hepatic microsomes .

Q. What are the challenges in using this compound for PET probe development?

The deuterated form (-d4) is critical for radiolabeling stability but introduces synthetic complexity:

- Isotopic dilution : Ensure >98% deuterium incorporation via repetitive proton exchange in deuterated solvents (e.g., D₂O/CD₃OD) .

- Radiochemical purity : Purify intermediates via reverse-phase HPLC to remove non-deuterated impurities, which can skew biodistribution data in PET imaging .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activity data for this compound?

Discrepancies arise from:

- Impurity profiles : Commercial samples (e.g., 98% purity from TRC) may contain residual solvents (e.g., DMF) that interfere with cell-based assays .

- Deuterium isotope effects : The -d4 label alters pharmacokinetics (e.g., metabolic half-life) compared to non-deuterated analogs, requiring separate validation .

- Assay variability : Enzyme inhibition IC₅₀ values differ between fluorescence-based (nM range) and radiometric (µM range) methods due to detection sensitivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.